Enhanced Computed Lipophilicity vs. Phenoxy Analog (CAS 314043-25-9)
The target compound contains an o-tolyloxy group, which increases its computed lipophilicity (XLogP3: 3.5) compared to the closely related analog 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine (CAS 314043-25-9, XLogP3: 3.1) [1]. This difference of +0.4 log unit reflects the contribution of the ortho-methyl substituent and can influence membrane permeability and non-specific binding in biological assays [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine (CAS 314043-25-9): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (Target more lipophilic) |
| Conditions | Computed by PubChem (XLogP3 algorithm) based on 2D molecular structure. |
Why This Matters
A quantifiably higher logP guides selection when increased passive membrane permeability is desired, but it also flags a potential for higher non-specific binding, which is critical for assay design.
- [1] PubChem. (n.d.). Compound Summaries for CID 6305382 and CID 1111111 (analog). National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256. View Source
